molecular formula C9H7F3N2 B3222471 3-((1R)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile CAS No. 1213398-54-9

3-((1R)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile

Cat. No. B3222471
CAS RN: 1213398-54-9
M. Wt: 200.16 g/mol
InChI Key: OJYOZXKVJNIVGO-MRVPVSSYSA-N
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Description

3-((1R)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of compounds known as α-amino nitriles, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 3-((1R)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile is thought to involve the formation of a covalent bond between the compound and the active site of the target enzyme. This covalent bond formation results in the irreversible inhibition of the enzyme, thereby preventing its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-((1R)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile have been studied in vitro and in vivo. In vitro studies have shown that this compound exhibits potent inhibitory activity against a number of enzymes, including MMPs, and has been shown to inhibit the proliferation of cancer cells. In vivo studies have shown that this compound exhibits anti-inflammatory and analgesic effects in animal models of inflammation and pain.

Advantages and Limitations for Lab Experiments

The advantages of using 3-((1R)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile in lab experiments include its high potency and selectivity for target enzymes, as well as its ability to form irreversible covalent bonds with these enzymes. However, a limitation of using this compound is its potential toxicity, which must be carefully evaluated in any experimental system.

Future Directions

There are several future directions for research on 3-((1R)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile. One potential direction is the development of more potent and selective inhibitors of target enzymes, which could lead to the development of novel therapeutics for various diseases. Another potential direction is the evaluation of the safety and efficacy of this compound in animal models and clinical trials, which could provide important insights into its potential use in humans. Additionally, the identification of new target enzymes for this compound could lead to the discovery of new disease pathways and potential therapeutic targets.

Scientific Research Applications

The potential applications of 3-((1R)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile in medicinal chemistry have been extensively studied. This compound has been shown to exhibit potent inhibitory activity against a number of enzymes that are involved in various disease processes. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and have been implicated in various diseases such as cancer and arthritis.

properties

IUPAC Name

3-[(1R)-1-amino-2,2,2-trifluoroethyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2/c10-9(11,12)8(14)7-3-1-2-6(4-7)5-13/h1-4,8H,14H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYOZXKVJNIVGO-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(C(F)(F)F)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[C@H](C(F)(F)F)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601235375
Record name 3-[(1R)-1-Amino-2,2,2-trifluoroethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601235375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1213398-54-9
Record name 3-[(1R)-1-Amino-2,2,2-trifluoroethyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1213398-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(1R)-1-Amino-2,2,2-trifluoroethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601235375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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